molecular formula C5H5ClO3 B3355506 4-Chloro-5-methoxyfuran-2(5H)-one CAS No. 62674-18-4

4-Chloro-5-methoxyfuran-2(5H)-one

Cat. No.: B3355506
CAS No.: 62674-18-4
M. Wt: 148.54 g/mol
InChI Key: BDZZBGBOOJXZEE-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxyfuran-2(5H)-one is a functionalized furanone derivative serving as a versatile synthetic building block in organic chemistry and medicinal chemistry research. Compounds based on the 2(5H)-furanone skeleton are recognized as important pharmacophores found in various drugs and natural products, and they exhibit a range of bioactivities including antimicrobial and insecticidal properties . This scaffold is present in metabolites such as penicillic acid and rubrolides, which show considerable activity against tumor cells . The structure of this compound, featuring reactive sites including a carbonyl group conjugated with a double bond and labile substituents, makes it a valuable intermediate for chemical transformations . Closely related analogs, such as 3,4-dichloro-5-methoxyfuran-2(5H)-one, are known to participate in tandem Michael addition–elimination reactions with nucleophiles like amino acid esters, leading to 4-amino-2(5H)-furanone derivatives . These resulting 4-aminofuranones are attractive moieties with reported applications as prodrugs, insecticides, and herbicides . Researchers can leverage the reactivity of this compound to generate novel derivatives for screening in pharmaceutical and agrochemical development. This product is intended for research applications only.

Properties

IUPAC Name

3-chloro-2-methoxy-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c1-8-5-3(6)2-4(7)9-5/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZZBGBOOJXZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(=CC(=O)O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497571
Record name 4-Chloro-5-methoxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62674-18-4
Record name 4-Chloro-5-methoxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxyfuran-2(5H)-one typically involves the chlorination and methoxylation of furan derivatives. One common method involves the reaction of 5-methoxyfuran-2(5H)-one with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxyfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

4-Chloro-5-methoxyfuran-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxyfuran-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of furan-2(5H)-one derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-Chloro-5-methoxyfuran-2(5H)-one Cl (C4), OCH₃ (C5) C₆H₅ClO₃ 160.55 mp: Not reported; reactive Cl and OCH₃ groups enable nucleophilic substitutions .
3,4-Dichloro-5-phenylfuran-2(5H)-one Cl (C3, C4), Ph (C5) C₁₀H₆Cl₂O₂ 229.06 mp: 75–77°C; enhanced electrophilicity due to dual Cl substituents .
5-[(2-Chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one OCH₃ (C4), Cl-Ph-CH(OH) (C5) C₁₂H₁₁ClO₄ 254.67 mp: 189–191°C; chiral hydroxymethyl group enables stereoselective reactions .
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one OH (C3), CH₃ (C4), C₂H₅ (C5) C₇H₁₀O₃ 142.15 Used as a flavoring agent; lower reactivity due to hydroxyl and alkyl groups .
4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one Indole (C4), 4-OCH₃-Ph (C5) C₁₉H₁₅NO₃ 317.33 Bioactive scaffold; synthesized via multicomponent reactions .

Key Research Findings

Substituent Impact on Melting Points : Chlorine and aromatic substituents increase melting points (e.g., 189–191°C for 5-[(2-Chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one vs. 75–77°C for 3,4-dichloro-5-phenylfuran-2(5H)-one) due to enhanced intermolecular interactions .

Stereochemical Complexity: Hydroxymethyl-substituted furanones (e.g., Threo-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one) exhibit diastereoselectivity in reactions, critical for chiral drug synthesis .

Thermal Stability : Methoxy groups improve thermal stability compared to hydroxylated analogues, as seen in differential decomposition temperatures during mass spectrometry .

Q & A

Q. What are the most reliable synthetic routes for 4-chloro-5-methoxyfuran-2(5H)-one, and how can reaction yields be optimized?

Methodology : The compound is synthesized via tandem Michael addition-elimination reactions. A typical protocol involves reacting 3,4-dichloro-5-methoxyfuran-2(5H)-one with nucleophiles like glycine methyl ester in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine. Reaction optimization includes:

  • Temperature control : Room temperature (25°C) minimizes side reactions.
  • Solvent selection : THF or dichloromethane ensures solubility of intermediates.
  • Stoichiometry : A 1.5:1 molar ratio of nucleophile to precursor improves yield .
    Purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) achieves ~50% yield.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodology :

  • X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.21 Å) and torsion angles (e.g., Cl–C–N–C at ~5.2°) to validate planar furanone geometry .
  • NMR spectroscopy : Key signals include δ 4.95 ppm (methoxy OCH₃) and δ 6.20 ppm (furanone ring protons) .
  • IR spectroscopy : Confirm carbonyl stretch at ~1750 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in asymmetric synthesis?

Methodology :

  • Computational studies : Density Functional Theory (DFT) calculates charge distribution; the electron-withdrawing Cl at C4 polarizes the furanone ring, enhancing electrophilicity at C3 for nucleophilic attacks .
  • Experimental validation : Compare reaction rates with analogs (e.g., 4-bromo vs. 4-chloro derivatives). Kinetic studies via HPLC track intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodology :

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace Cl with NH₂) and test against Staphylococcus aureus (MIC assays). Biological discrepancies often arise from variations in lipophilicity or hydrogen-bonding capacity .
  • Meta-analysis : Cross-reference crystallographic data (e.g., bond conjugation effects) with bioactivity datasets to identify structural motifs critical for antimicrobial activity .

Q. How can reaction pathways involving this compound be monitored in real time?

Methodology :

  • In-situ spectroscopy : Use FTIR or Raman spectroscopy to detect intermediates (e.g., enolate formation during Michael addition).
  • Mass spectrometry : Track isotopic labeling (e.g., ¹³C at C5) to elucidate mechanistic steps .

Data Contradiction Analysis

Q. Conflicting reports on furanone ring planarity: How to reconcile crystallographic vs. computational results?

Resolution :

  • Comparative analysis : X-ray data show furanone planarity (mean deviation ≤0.02 Å), while DFT may predict slight distortion due to solvent effects. Use polarizable continuum models (PCM) in simulations to account for solvent interactions .
  • Table 1 : Bond length comparison across studies.
BondX-ray (Å) DFT (Gas Phase)DFT (THF Solvent)
C13–N11.3311.3451.338
C13=C141.3541.3401.347

Methodological Recommendations

  • Synthetic pitfalls : Avoid prolonged reaction times (>60 h) to prevent hydrolysis of the methoxy group.
  • Analytical validation : Combine SC-XRD with dynamic NMR to resolve conformational flexibility in solution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methoxyfuran-2(5H)-one
Reactant of Route 2
4-Chloro-5-methoxyfuran-2(5H)-one

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